molecular formula C21H22O7 B106438 Edultin CAS No. 15591-75-0

Edultin

Cat. No.: B106438
CAS No.: 15591-75-0
M. Wt: 386.4 g/mol
InChI Key: FFCDTHIJWHJUQJ-JZWAJAMXSA-N
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Description

Edultin is a naturally occurring furanocoumarin compound with the molecular formula C21H22O7 . It is known for its presence in certain plant species, such as Libanotis seseloides . Furanocoumarins are a class of organic chemical compounds produced by plants, and they have various biological activities, including antimicrobial and anti-inflammatory properties.

Scientific Research Applications

Edultin has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Edultin involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the furan ring followed by the introduction of the coumarin moiety. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Edultin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.

Mechanism of Action

The mechanism of action of Edultin involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

Edultin is unique among furanocoumarins due to its specific structure and biological activities. Similar compounds include other furanocoumarins such as psoralen and bergapten, which also have antimicrobial and anti-inflammatory properties.

List of Similar Compounds

  • Psoralen
  • Bergapten
  • Xanthotoxin
  • Imperatorin

Properties

IUPAC Name

[(8S,9R)-8-(2-acetyloxypropan-2-yl)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(25-19(18)21(4,5)28-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCDTHIJWHJUQJ-JZWAJAMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15591-75-0
Record name Edultin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15591-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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